1-(3,4-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride
Beschreibung
Historical Development and Significance
The compound 1-(3,4-dichlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride (CAS 1193387-99-3) emerged in the early 2010s as part of efforts to develop halogenated amines for pharmacological applications. Its synthesis aligns with advancements in fluorinated organic chemistry, particularly methods involving nucleophilic substitution and cyclization reactions. Early patents, such as WO2016058896A1, highlight its structural relationship to aryltrifluoromethyl ketones, which are critical intermediates in agrochemical and pharmaceutical synthesis. The compound’s significance lies in its dual chloro- and trifluoromethyl-substituted aromatic system, which enhances metabolic stability and receptor-binding affinity in preclinical studies.
Systematic Nomenclature and Chemical Classification
The compound is systematically named according to IUPAC guidelines as follows:
- IUPAC Name : 1-(3,4-dichlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride.
- Molecular Formula : C₉H₉Cl₃F₃N.
- Molecular Weight : 294.52 g/mol.
- SMILES Notation : C1=CC(=C(C=C1C(CC(F)(F)F)N)Cl)Cl.Cl.
- InChI Key : GBCAOJSEEWOAEW-UHFFFAOYSA-N.
It is classified as a secondary amine hydrochloride with a trifluoropropyl chain and dichlorophenyl aromatic group. The presence of electron-withdrawing substituents (Cl, F) places it within the broader category of halogenated amines, which are often explored for their bioactivity.
Academic Research Relevance and Knowledge Gaps
Academic interest in this compound centers on its potential as a TRPA1 receptor antagonist , a target implicated in pain and inflammatory pathways. Studies suggest its trifluoromethyl group enhances lipid solubility, facilitating blood-brain barrier penetration. However, critical knowledge gaps persist:
- Mechanistic Specificity : Limited data exist on its selectivity across ion channel subtypes.
- Synthetic Optimization : Current yields for large-scale synthesis remain suboptimal (~50–70%).
- In Vivo Efficacy : No peer-reviewed studies confirm its pharmacokinetic profile or therapeutic efficacy in animal models.
Recent work has focused on derivatizing its core structure to improve binding affinity. For example, substituting the dichlorophenyl group with methoxy or nitro groups alters receptor interaction dynamics.
Eigenschaften
IUPAC Name |
1-(3,4-dichlorophenyl)-3,3,3-trifluoropropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2F3N.ClH/c10-6-2-1-5(3-7(6)11)8(15)4-9(12,13)14;/h1-3,8H,4,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCAOJSEEWOAEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CC(F)(F)F)N)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl3F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-(3,4-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride (CAS Number: 1193387-99-3) is a compound of interest in pharmacological research due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant case studies that highlight its biological activity.
- IUPAC Name : 1-(3,4-dichlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride
- Molecular Formula : C9H9Cl2F3N
- Molecular Weight : 294.52 g/mol
- Appearance : White to off-white powder
- Purity : ≥95% .
The biological activity of this compound is primarily linked to its interaction with various receptors and enzymes. Research indicates that it may act as an antagonist for certain ion channels involved in pain perception and inflammation, particularly the TRPA1 channel, which plays a crucial role in nociception and inflammatory responses .
Pain Relief and Inflammation
Several studies have demonstrated the efficacy of 1-(3,4-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride in alleviating pain. A notable study involved the evaluation of TRPA1 antagonists where this compound showed promising results in reducing pain responses in animal models .
Case Studies
- Topical Application in Dermatitis :
- Neuropathic Pain Models :
Data Table: Summary of Biological Activities
Safety and Toxicology
While the compound shows significant therapeutic potential, safety evaluations are critical. Preliminary toxicity assessments indicate that it has a manageable safety profile at therapeutic doses; however, further studies are required to fully elucidate its long-term effects and potential side effects .
Wissenschaftliche Forschungsanwendungen
Basic Information
- IUPAC Name : 1-(3,4-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride
- Molecular Formula : C9H8Cl2F3N·HCl
- Molecular Weight : 294.52 g/mol
- Purity : Typically ≥95%
- Physical Form : Powder
- Storage Temperature : Room temperature
Structural Characteristics
The compound features a dichlorophenyl group attached to a trifluoropropylamine moiety. The presence of trifluoromethyl groups enhances its lipophilicity and biological activity.
Medicinal Chemistry
1-(3,4-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride has been investigated for its potential as a pharmacological agent. Its structural features suggest possible activity as:
- Antidepressants : Due to its amine group and structural similarity to known antidepressants.
- Antipsychotics : Research indicates potential modulation of neurotransmitter systems.
Material Sciences
The compound's unique fluorinated structure makes it an attractive candidate for:
- Fluorinated Polymers : Used in coatings and films that require high chemical resistance.
- Advanced Materials : Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.
Proteomics Research
This compound is utilized in proteomics for:
- Biochemical Assays : As a reagent in assays that require specific interactions with proteins or enzymes.
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry explored the antidepressant properties of similar trifluoromethylated compounds. The findings suggested that modifications in the aromatic ring significantly influence serotonin reuptake inhibition.
Case Study 2: Material Enhancement
Research conducted at a leading materials science laboratory demonstrated that incorporating trifluorinated compounds into polymer matrices improved their barrier properties against gases and solvents.
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structural Analogs
Structural and Physicochemical Comparisons
The table below compares the target compound with structurally related analogs:
| Compound Name | CAS | Molecular Formula | Substituents | Molecular Weight | Key Properties/Applications |
|---|---|---|---|---|---|
| Target Compound | N/A | C₉H₈Cl₂F₃N·HCl | 3,4-dichlorophenyl, CF₃ | 298.58 | High lipophilicity, potential CNS activity |
| 2-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine HCl | 1803586-04-0 | C₉H₁₀Cl₂F₃N | 2-chlorophenyl, CF₃ | 264.09 | Positional isomer; altered receptor binding |
| 3-(3-Chloro-4-fluorophenyl)-1-(3,4-difluorophenyl)propan-1-amine HCl | 2309466-72-4 | C₁₅H₁₂ClF₅N·HCl | Mixed halogenated aryl groups | 372.73 | Enhanced electronic diversity |
| 1-(4-Chloro-3-(trifluoromethyl)phenyl)cyclopropane-1-amine HCl | 1260778-44-6 | C₁₀H₉ClF₃N·HCl | Cyclopropane, CF₃, 4-Cl | 235.63 | Steric hindrance; potential metabolic stability |
| 3,3,3-Trifluoro-1-(thiophen-3-yl)propan-1-amine HCl | 1820736-32-0 | C₇H₉ClF₃NS | Thiophene, CF₃ | 231.66 | Reduced aromaticity; improved solubility |
Key Observations:
- Backbone Modifications : Cyclopropane-containing analogs () introduce steric constraints, which may reduce rotational freedom and improve metabolic stability but complicate synthesis.
- Aromatic vs. Heteroaromatic Systems : Replacing phenyl with thiophene () lowers molecular weight and alters solubility due to sulfur’s polarizability, though at the cost of reduced π-π stacking interactions.
Pharmacological Relevance
The 3,4-dichlorophenyl moiety is a known pharmacophore in antidepressants like sertraline (). While sertraline’s tetralin backbone enables selective serotonin reuptake inhibition (SSRI), the target compound’s simpler structure may prioritize different targets or serve as an intermediate. Analogs with trifluoromethyl groups (e.g., ) are often explored for enhanced blood-brain barrier penetration due to fluorine’s lipophilicity.
Toxicity and Regulatory Considerations
Halogenated amines often face scrutiny for bioaccumulation or hepatotoxicity. Fluorinated analogs (e.g., ) may offer safer profiles due to lower persistence.
Vorbereitungsmethoden
Synthesis via Trifluoromethylated Propanone Intermediate
The initial step involves the formation of a trifluoromethylated ketone intermediate, such as 3,3,3-trifluoro-1-(3,4-dichlorophenyl)propan-1-one. This is commonly achieved by nucleophilic trifluoromethylation of 3,4-dichlorobenzaldehyde or related precursors using reagents like trifluoromethyltrimethylsilane (TMS-CF3, Ruppert-Prakash reagent) under fluoride catalysis or alternative conditions without fluoride ions.
The nucleophilic trifluoromethylation adds the trifluoromethyl group adjacent to the carbonyl, yielding α-trifluoromethyl ketones with high efficiency and selectivity.
Conversion of Ketone to Amine
The ketone intermediate is subsequently converted to the corresponding amine via reductive amination or other amination protocols.
One approach involves reductive amination with ammonia or amine sources in the presence of reducing agents such as sodium borohydride or catalytic hydrogenation (e.g., Raney-Nickel or Pd/C catalysts under hydrogen atmosphere).
Alternatively, reduction of cyanohydrins derived from the ketone using lithium aluminum hydride (LiAlH4) in ether solvents can yield β-amino alcohols, which can be further transformed into the desired amine hydrochloride salt.
Salt Formation
The free amine is converted into the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent, yielding the crystalline hydrochloride form of 1-(3,4-dichlorophenyl)-3,3,3-trifluoropropan-1-amine.
This salt form enhances stability, handling, and solubility properties relevant for pharmaceutical applications.
Reaction Conditions and Yields
Stereochemical Considerations
The preparation methods can yield racemic or stereoselective products depending on the choice of reagents and conditions.
Enantioselective borane-mediated reductions or diastereoselective nucleophilic ring openings have been reported for related trifluoromethylated amino alcohols, which may be adapted for this compound to obtain optically active forms.
Research Findings and Optimization
Recent literature highlights the advantage of using nucleophilic trifluoromethylation of α-amino aldehydes or ketones to access β-amino-α-trifluoromethyl alcohols efficiently, which are intermediates in the synthesis of compounds like 1-(3,4-dichlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride.
The reaction conditions can be tuned to favor specific diastereomers or enantiomers by controlling temperature, solvent, and catalyst systems.
The crystalline hydrochloride salt form has been characterized and optimized for purity and stability, facilitating its use in further synthetic or pharmaceutical development.
Summary Table of Preparation Route
| Stage | Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1. Trifluoromethylation | Introduction of CF3 group adjacent to carbonyl | TMS-CF3, fluoride ion or DMF/K2CO3 | α-Trifluoromethyl ketone intermediate |
| 2. Amination/Reduction | Conversion of ketone to amine | LiAlH4 reduction or catalytic hydrogenation | 1-(3,4-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine (free base) |
| 3. Salt Formation | Formation of hydrochloride salt | HCl gas or HCl in solvent | 1-(3,4-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride (crystalline) |
Q & A
Basic: What are the established synthetic routes for 1-(3,4-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride?
The synthesis typically involves sequential functionalization of the aromatic ring and amine backbone. A common approach includes:
Dichlorination of phenyl precursors : Electrophilic substitution on benzene derivatives using Cl₂/FeCl₃ or chlorinating agents like PCl₅ under controlled anhydrous conditions.
Trifluoropropan-1-amine formation : Reductive amination of 3,3,3-trifluoropropan-1-one with ammonia or its derivatives, followed by HCl salt formation .
Purification : Recrystallization from ethanol/water mixtures to achieve >95% purity, verified via HPLC .
Basic: What analytical methods are used to confirm the structural integrity of this compound?
- NMR spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substituent positions and amine protonation (δ ~8–9 ppm for NH₃⁺ in D₂O).
- Mass spectrometry (HRMS) : Exact mass determination (e.g., [M+H]⁺) to validate molecular formula (C₉H₈Cl₂F₃N·HCl).
- X-ray crystallography : For crystalline derivatives, lattice parameters and hydrogen bonding patterns resolve stereochemical ambiguities .
Advanced: How do electronic effects of the 3,4-dichlorophenyl group influence reactivity in cross-coupling reactions?
The electron-withdrawing Cl substituents reduce aromatic ring electron density, enhancing oxidative addition in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Methodological considerations:
- Catalyst selection : Bulky ligands (e.g., SPhos) mitigate steric hindrance from the dichloro motif.
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) stabilize transition states .
Contradictions in reported yields (e.g., 40–75%) may arise from residual moisture or competing side reactions (e.g., dehalogenation), requiring strict anhydrous conditions .
Advanced: What computational strategies predict the compound’s stability under varying pH conditions?
- pKa prediction : DFT calculations (B3LYP/6-31G*) estimate amine protonation states (pKa ~7.5–8.5), critical for solubility in biological buffers.
- Hydrolysis pathways : Molecular dynamics simulations model HCl dissociation and amine degradation at pH <3 or >10 .
Experimental validation via accelerated stability studies (40°C/75% RH for 4 weeks) confirms computational predictions .
Advanced: How can contradictory solubility data in aqueous vs. organic solvents be resolved?
Conflicting reports (e.g., solubility in H₂O: 5–15 mg/mL) arise from polymorphism or residual solvents. Methodological solutions:
Standardized slurry experiments : Stir excess compound in solvent (24 h, 25°C), filter, and quantify via UV-Vis.
Thermodynamic vs. kinetic solubility : Differentiate equilibrium solubility (saturated solutions) from apparent solubility (DMSO stock dilutions) .
Hansen solubility parameters : Predict miscibility using dispersion/polarity/hydrogen-bonding contributions .
Advanced: What mechanistic insights explain its inhibitory activity in enzyme assays?
- Docking studies : The trifluoropropyl group occupies hydrophobic enzyme pockets (e.g., cytochrome P450), while the dichlorophenyl moiety engages π-π stacking with aromatic residues.
- Kinetic analysis : Competitive inhibition constants (Ki) are derived from Lineweaver-Burk plots, with IC₅₀ values validated via fluorogenic substrates .
Contradictions in IC₅₀ (e.g., nM vs. µM ranges) may reflect assay conditions (e.g., ATP concentration in kinase assays) .
Basic: How is batch-to-batch variability minimized during synthesis?
- Process Analytical Technology (PAT) : In-line FTIR monitors amine intermediate formation.
- Design of Experiments (DoE) : Response surface methodology optimizes reaction time/temperature (e.g., 60°C, 12 h for 90% yield) .
Advanced: What strategies mitigate toxicity discrepancies in in vitro vs. in vivo models?
- Metabolite profiling : LC-MS/MS identifies reactive intermediates (e.g., quinone imines) responsible for hepatotoxicity.
- CYP450 inhibition assays : Determine species-specific metabolism (e.g., human vs. murine liver microsomes) .
Contradictions often arise from differential expression of detoxification enzymes (e.g., GSTs) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
